Cas no 27610-07-7 (Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester)

Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester structure
27610-07-7 structure
Product Name:Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester
Numero CAS:27610-07-7
MF:C14H26N2O5
MW:302.366644382477
CID:288990
PubChem ID:6560406
Update Time:2025-04-19

Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine,N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-, methyl ester
    • (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-
    • Boc-leucine-epoxyketone
    • Boc-Leu-Gly-OCH3
    • Boc-Leu-Gly-OMe
    • methyl 2-((2S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate
    • N-(N-tert-butoxycarbonyl-L-leucyl)-glycine methyl ester
    • N-tert-butoxycarbonyl-leucyl-glycine methyl ester
    • tert-butyl (S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamate
    • tert-butyl [(1S)-3-methyl-1-{[(2R)-2-methyloxiran-2-yl]carbonyl}butyl]carbamate
    • HTIJIMPAAGOOKD-JTQLQIEISA-N
    • methyl 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
    • SCHEMBL14932672
    • methyl2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate
    • 27610-07-7
    • methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate
    • (S)-methyl 2-(2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)acetate
    • Inchi: 1S/C14H26N2O5/c1-9(2)7-10(12(18)15-8-11(17)20-6)16-13(19)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t10-/m0/s1
    • Chiave InChI: HTIJIMPAAGOOKD-JTQLQIEISA-N
    • Sorrisi: O(C(N[C@H](C(NCC(=O)OC)=O)CC(C)C)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 302.18400
  • Massa monoisotopica: 302.184
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 9
  • Complessità: 374
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 93.7Ų

Proprietà sperimentali

  • Densità: 1.071
  • Punto di ebollizione: 439.9°Cat760mmHg
  • Punto di infiammabilità: 219.9°C
  • Indice di rifrazione: 1.461
  • PSA: 93.73000
  • LogP: 1.99680
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti